molecular formula C26H24Cl2N2O2 B10920560 1-(2,4-dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10920560
M. Wt: 467.4 g/mol
InChI Key: ZHLNBMYHSQAZBY-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorobenzyl, ethyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 2,4-dichlorobenzyl and 4-methoxyphenyl groups.

    Alkylation: The final step involves the alkylation of the pyrazole ring with an ethyl group using an appropriate alkylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, leading to the formation of various substituted derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or copper, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or interact with DNA to induce cytotoxicity in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the ethyl and methoxyphenyl groups, which may affect its chemical reactivity and biological activity.

    1-(2,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.

    1-(2,4-Dichlorobenzyl)-4-ethyl-3,5-diphenyl-1H-pyrazole: The absence of methoxy groups may alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H24Cl2N2O2

Molecular Weight

467.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H24Cl2N2O2/c1-4-23-25(17-6-11-21(31-2)12-7-17)29-30(16-19-5-10-20(27)15-24(19)28)26(23)18-8-13-22(32-3)14-9-18/h5-15H,4,16H2,1-3H3

InChI Key

ZHLNBMYHSQAZBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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